

In-Depth Technical Guide: 3-Methyl-1-tosyl-1H-pyrazol-5-amine

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Compound of Interest

Compound Name: 3-Methyl-1-tosyl-1H-pyrazol-5-amine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-tosyl-1H-pyrazol-5-amine is a sulfonamide derivative of a pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Pyrazole cores are found in numerous FDA-approved drugs and are known to interact with a variety of biological targets. The addition of a tosyl group can modify the compound's physicochemical properties, such as its lipophilicity and metabolic stability, potentially influencing its biological activity. This technical guide provides an overview of the available information on **3-Methyl-1-tosyl-1H-pyrazol-5-amine**, with a focus on its synthesis and characterization.

Chemical Identity

A definitive CAS (Chemical Abstracts Service) registry number for **3-Methyl-1-tosyl-1H-pyrazol-5-amine** is not readily available in public databases. This suggests that the compound may not be a widely available commercial product and is likely synthesized as a chemical intermediate for specific research purposes.

Physicochemical and Spectroscopic Data

Detailed experimental data for **3-Methyl-1-tosyl-1H-pyrazol-5-amine** is not extensively reported in the scientific literature. However, data from a closely related structural analog, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, provides valuable insights into the expected spectral characteristics. The primary difference in this analog is the presence of a tert-butyl group instead of a methyl group at the 3-position of the pyrazole ring and an additional N-methylation.

Table 1: Spectroscopic Data for the Structural Analog N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[1]

Data Type	Observation
FT-IR (ATR, cm ⁻¹)	2957 (C-H), 1595 (C=N, C=C), 1363 (asymmetric SO ₂), 1170 (symmetric SO ₂), 892 (S-N), 676 (S-C)
¹ H NMR (400 MHz, CDCl ₃), δ (ppm)	7.78 (d, J = 8.0 Hz, 4H), 7.34 (d, J = 8.0 Hz, 4H), 5.74 (s, 1H), 3.40 (s, 3H), 2.48 (s, 6H), 1.24 (s, 9H)
¹³ C NMR (100 MHz, CDCl ₃), δ (ppm)	160.9, 145.9, 135.8, 130.9, 129.8, 129.0, 103.7, 35.6, 32.4, 30.4, 21.9
High-Resolution Mass Spectrometry (HRMS)	Calculated for C ₂₂ H ₂₈ N ₃ O ₂ S ₂ [M+H] ⁺ : 462.1516; Found: 462.1510

Experimental Protocols

The synthesis of **3-Methyl-1-tosyl-1H-pyrazol-5-amine** would likely proceed via a sulfonamidation reaction of 3-methyl-1H-pyrazol-5-amine with p-toluenesulfonyl chloride. The following is a generalized experimental protocol adapted from the synthesis of a similar compound.[1]

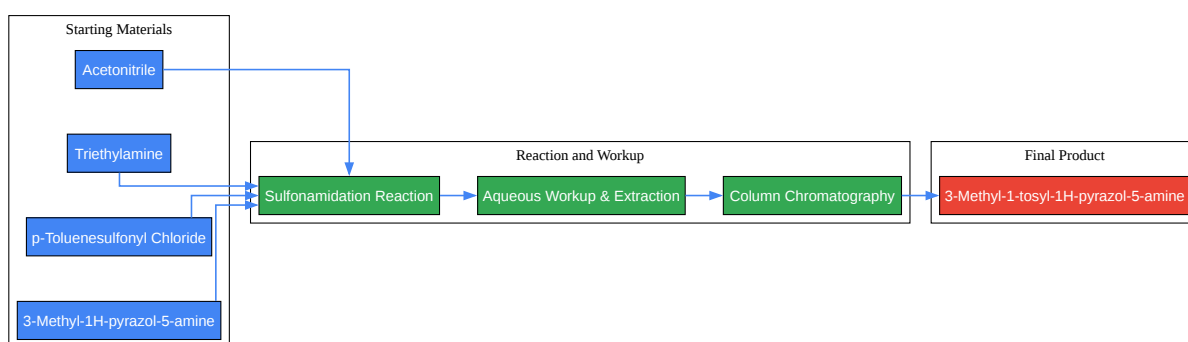
Synthesis of **3-Methyl-1-tosyl-1H-pyrazol-5-amine** (Proposed)

- Materials:
 - 3-Methyl-1H-pyrazol-5-amine

- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (TEA) or another suitable base
- Acetonitrile (or another suitable aprotic solvent)
- Ethyl acetate
- Distilled water
- Silica gel for column chromatography
- Procedure:
 - In a round-bottom flask, dissolve 3-methyl-1H-pyrazol-5-amine in acetonitrile.
 - Add triethylamine to the solution.
 - To this stirring mixture, add p-toluenesulfonyl chloride portion-wise at room temperature.
 - Allow the reaction to stir at room temperature for several hours (e.g., 12 hours) and monitor the progress by thin-layer chromatography (TLC).
 - Once the reaction is complete, remove the solvent under reduced pressure.
 - To the residue, add distilled water and extract the product with ethyl acetate.
 - Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
 - Characterize the purified product using techniques such as FT-IR, NMR spectroscopy, and mass spectrometry.

Logical Relationships and Workflows

The synthesis of **3-Methyl-1-tosyl-1H-pyrazol-5-amine** follows a straightforward chemical transformation. This can be visualized as a logical workflow from starting materials to the final product.



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Caption: Synthetic workflow for **3-Methyl-1-tosyl-1H-pyrazol-5-amine**.

Conclusion

3-Methyl-1-tosyl-1H-pyrazol-5-amine is a compound with potential applications in medicinal chemistry, though it is not a widely characterized or commercially available substance. Its synthesis can be achieved through a standard sulfonamidation reaction. The data presented here, largely based on a close structural analog, provides a foundational understanding for researchers interested in the synthesis and further investigation of this and similar pyrazole derivatives. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and potential therapeutic applications.

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References

- 1. mdpi.com [mdpi.com]
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